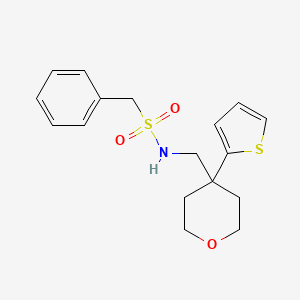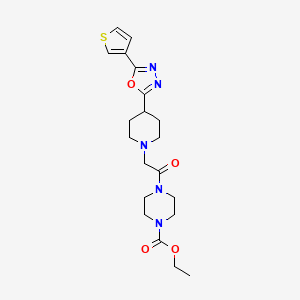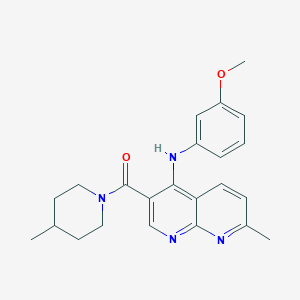
(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone," is not directly described in the provided papers. However, the papers do discuss a structurally related compound, which is an adduct of 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component. This related compound may offer insights into the behavior of similar molecular frameworks, particularly in terms of intermolecular interactions and crystal packing .
Synthesis Analysis
The synthesis of the related compound mentioned in the papers involves the formation of an adduct from 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents with a (4-chlorophenyl)methanone component. While the exact synthesis method for the compound of interest is not detailed, it can be inferred that similar synthetic strategies could be employed, such as the use of amine coupling reactions and subsequent modifications to introduce the methoxy and methyl groups .
Molecular Structure Analysis
The molecular structure of the related compound is characterized by dihedral angles between the benzene ring and the two piperidine rings, which are 51.6 and 89.5 degrees, respectively. This indicates a significant degree of three-dimensional structure, which could affect the compound's reactivity and interactions. For the compound of interest, similar structural analyses would be necessary to understand its conformation and potential binding properties .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound of interest. However, the presence of functional groups such as the methanone and piperidinyl suggests that it could participate in various chemical reactions, including nucleophilic addition or substitution reactions. The related compound's crystal structure, with intermolecular hydrogen bonds, suggests that hydrogen bonding could play a role in the reactivity of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the papers. Nonetheless, the related compound's crystal structure reveals intermolecular hydrogen bonding, which could influence properties such as solubility, melting point, and stability. The presence of a methoxy group in the compound of interest could also affect its polarity and, consequently, its solubility in different solvents .
Applications De Recherche Scientifique
Anticancer Activity
A novel naphthyridine derivative, closely related to the chemical structure of interest, demonstrated significant anticancer activity in human malignant melanoma cell line A375. It induces necroptosis at low concentrations and apoptosis at high concentrations. The mechanism involves the upregulation of death receptors and scaffold proteins, indicating its potential as a chemical substance for melanoma treatment (Q. Kong et al., 2018).
Crystal and Molecular Structure Analysis
Studies on compounds with similar structures, such as 1,8-Bis(4-aminobenzoyl)-2,7-dimethoxynaphthalene, reveal intricate intermolecular interactions. These interactions include hydrogen bonds and π–π stacking, contributing to our understanding of the structural and electronic properties of such compounds, which could be crucial for designing drugs with specific pharmacological activities (T. Nishijima et al., 2010).
Novel Heterocyclic Systems
Research into aminonaphthyridinones has led to the discovery of new heterocyclic systems with potential pharmacological applications. These systems display typical reactivity and might serve as key structures for developing new therapeutic agents (L. Deady & Shane M. Devine, 2006).
Development of Radioligands
Compounds with a base structure similar to the one have been explored for their potential as radioligands in positron emission tomography (PET) imaging. These studies are particularly focused on applications in diagnosing and understanding diseases like alcohol abuse, showcasing the chemical's versatility in medical research (Mingzhang Gao et al., 2014).
Antiestrogenic Activity
Research into related compounds has shown significant antiestrogenic activity, demonstrating the potential for therapeutic application in diseases sensitive to estrogen levels, such as certain types of breast cancer. These findings underline the importance of structural analysis and modification in developing targeted treatments (C. Jones et al., 1979).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-9-11-27(12-10-15)23(28)20-14-24-22-19(8-7-16(2)25-22)21(20)26-17-5-4-6-18(13-17)29-3/h4-8,13-15H,9-12H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZVLFGIWIVNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


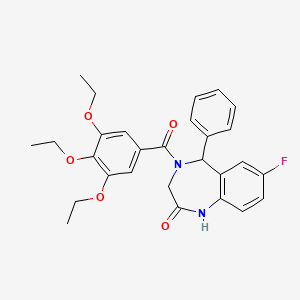
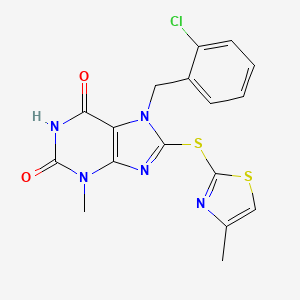
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2499015.png)
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)
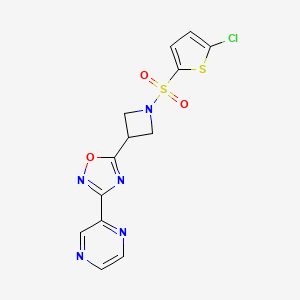
![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)
![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
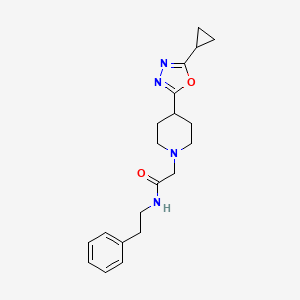
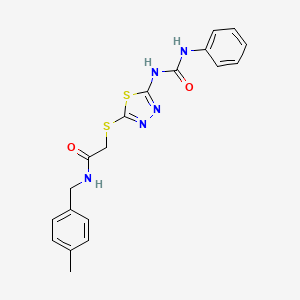
![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)
